molecular formula C15H19NO3 B1451397 Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 372159-77-8

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B1451397
M. Wt: 261.32 g/mol
InChI Key: CNEFTNPXPQDBGA-UHFFFAOYSA-N
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Description

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 372159-77-8 . It has a molecular weight of 261.32 . The IUPAC name for this compound is benzyl 3-(2-oxoethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is 1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate is a liquid or semi-solid or solid compound . It should be stored in an inert atmosphere, under -20C .

Scientific Research Applications

Influence of Metals on Biologically Important Ligands

  • Research has explored the influence of selected metals on the electronic systems of biologically important molecules, including carboxylic acids and derivatives, through spectroscopic studies. This is essential for understanding the interactions of such compounds with biological targets, potentially predicting properties like reactivity and complex compound durability (Lewandowski et al., 2005).

Nucleophilic Aromatic Substitution of the Nitro-Group

  • Piperidine's reaction with nitrobenzenes under specific conditions, illustrating a methodological approach that could be applied to synthesize related compounds, highlights the utility of piperidine derivatives in chemical synthesis and the potential for generating novel compounds (Pietra & Vitali, 1972).

Chemokine CCR3 Receptors Antagonists

  • Small molecule antagonists, including piperidine derivatives, have been reviewed for their role in treating allergic diseases. This indicates the potential therapeutic applications of such compounds in medicine, particularly in developing treatments for asthma, atopic dermatitis, and allergic rhinitis (Willems & IJzerman, 2009).

Semisynthetic Resorbable Materials

  • The esterification of hyaluronan, creating materials like ethyl and benzyl hyaluronan esters, points towards applications in biocompatible, degradable materials. These materials are promising for clinical applications due to their varied biological properties, indicating the broader potential of chemically modified compounds in biomedical applications (Campoccia et al., 1998).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,10,13H,4,7-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEFTNPXPQDBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660703
Record name Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate

CAS RN

372159-77-8
Record name Phenylmethyl 3-(2-oxoethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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